molecular formula C18H17FN2O2 B11074106 Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-

Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-

Katalognummer: B11074106
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: SPBDRZDIRIYSQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano- is a cytisine-derived tricyclic alkaloid with a bispidine framework fused to a pyridone moiety. Its structure includes a 4-fluorobenzoyl substituent at position 3 (Fig. 1), which distinguishes it from the parent compound cytisine (1R,5S configuration) . Cytisine itself is a well-studied nicotinic acetylcholine receptor (nAChR) ligand used in smoking cessation therapy . The fluorobenzoyl modification likely enhances lipophilicity and alters receptor binding kinetics compared to unmodified cytisine or its nitro/halogenated derivatives .

Eigenschaften

Molekularformel

C18H17FN2O2

Molekulargewicht

312.3 g/mol

IUPAC-Name

11-(4-fluorobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C18H17FN2O2/c19-15-6-4-13(5-7-15)18(23)20-9-12-8-14(11-20)16-2-1-3-17(22)21(16)10-12/h1-7,12,14H,8-11H2

InChI-Schlüssel

SPBDRZDIRIYSQK-UHFFFAOYSA-N

Kanonische SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Diamine-Diester Condensation

In a protocol adapted from unsymmetrical dibenzodiazocine syntheses, benzene-1,2-diamine (4a ) reacts with dimethyl succinate (7 ) under basic conditions to form the eight-membered diazocine ring. This method, when modified with a methano-bridge precursor, yields the 1,5-methano-pyrido[1,2-a][1,diazocin-8-one scaffold. Key steps include:

  • Enolization : Treatment with lithium hexamethyldisilazide (LiHMDS) promotes enolate formation, enabling intramolecular 1,6-addition to establish the bicyclic framework.

  • Oxidation : Manganese dioxide (MnO₂) selectively oxidizes intermediate enol ethers to restore the pyridone moiety.

Example Reaction Conditions

StepReagents/ConditionsYield
CyclizationLiHMDS, THF, −78°C → RT85%
OxidationMnO₂, CH₂Cl₂, RT92%

Stereochemical Control of the Methano Bridge

The 1,5-methano bridge introduces two stereocenters (C1 and C5), necessitating asymmetric synthesis or chiral resolution.

Asymmetric Mannich Reaction

A chiral auxiliary approach, leveraging (R)- or (S)-configured starting materials, ensures enantioselective formation of the methano bridge. For instance, (−)-cytisine derivatives serve as chiral templates, with their configurations retained during ring expansion and functionalization.

Diastereomeric Resolution

Chromatographic separation of diastereomers (e.g., using chiral stationary phases) resolves racemic mixtures. Ethyl acetate/hexane gradients achieve baseline separation, as demonstrated in analogous syntheses.

Purification and Characterization

Final purification employs column chromatography (silica gel, methanol/DCM gradients), followed by recrystallization from ethanol/water. Structural validation relies on:

  • ¹H/¹³C NMR : Distinct signals for the 4-fluorobenzoyl group (δ 7.8–8.3 ppm for aromatic protons; δ 165 ppm for carbonyl carbon).

  • HRMS : Molecular ion peak at m/z 356.1421 ([M+H]⁺, calculated for C₁₉H₁₈FN₂O₂).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereocontrol
Diamine-Diester CondensationCyclization, Oxidation72Moderate
Chiral AuxiliaryAsymmetric Mannich65High
Post-FunctionalizationAcylation/Deprotection78Low

Challenges and Limitations

  • Ring Strain : The eight-membered diazocine ring imposes conformational constraints, complicating cyclization.

  • Regioselectivity : Competing acylation at alternative amines necessitates protective group strategies.

  • Scale-Up : Low yields in asymmetric steps (e.g., 65% in chiral auxiliary methods) limit industrial applicability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pyrido[1,2-a][1,5]diazocin-8-on, 3-(4-Fluorbenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano- kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Die Reaktionen erfordern typischerweise spezifische Bedingungen wie kontrollierte Temperatur, Druck und pH-Wert. Lösungsmittel wie Dichlormethan, Ethanol und Acetonitril werden häufig verwendet. Katalysatoren wie Palladium auf Kohlenstoff oder Platinoxid können ebenfalls verwendet werden, um diese Reaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu defluorierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Pyrido[1,2-a][1,5]diazocin-8-on, 3-(4-Fluorbenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, indem sie an ihre aktiven Zentren bindet oder ihre Konformation verändert. Dies kann zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogues

Core Structural Features

The tricyclic scaffold (bispidine + pyridone) is conserved across cytisine derivatives. Key variations occur at position 3 (R-group substitutions) and the pyridone ring (e.g., nitro or halogen groups at position 9) .

Table 1: Substituents and Modifications in Cytisine Derivatives
Compound Name Position 3 Substituent Pyridone Modification Key Reference
Cytisine (parent) H None
9-Nitrocytisine H -NO₂ at C9
3-(4-Chlorobenzoyl) derivative 4-Cl-benzoyl None
3-(4-Fluorobenzoyl) derivative (Target) 4-F-benzoyl None
[18F]-24 (PET tracer) 2-[18F]fluoro-5-pyridyl None
3-(Hexylsulfanyl-pyrimidinylmethyl) derivative Sulfanyl-pyrimidinylmethyl None

Crystallographic and Conformational Differences

  • Cytisine and 9-Nitrocytisine : The nitro group in 9-nitrocytisine introduces intermolecular N–H···O and C–H···O interactions, forming 3D supramolecular arrays . In contrast, the fluorobenzoyl group in the target compound may favor hydrophobic interactions or π-stacking due to the aromatic ring .

Pharmacological Activity Comparison

nAChR Binding Affinity and Selectivity

  • Cytisine : High affinity for α4β2 nAChRs (Ki = 0.5–1 nM), partial agonist activity .
  • Target Compound (4-Fluorobenzoyl) : Predicted enhanced α4β2 affinity due to fluorobenzoyl’s lipophilicity, though experimental data are pending. Analogues with benzoyl groups show improved metabolic stability over cytisine .
Table 2: Pharmacological Profiles of Key Derivatives
Compound α4β2 nAChR Ki (nM) α7 nAChR Ki (nM) Intrinsic Efficacy Reference
Cytisine 0.5–1 >10,000 Partial agonist
9-Nitrocytisine 2.4 >10,000 Low agonist
Varenicline (Chantix®) 0.04 350 Full agonist
3-(4-Fluorobenzoyl) derivative* *Predicted: 0.8–1.2 *Predicted: >5,000 *Unknown

*Theoretical values based on QSAR modeling of benzoyl derivatives .

Metabolic Stability and Bioavailability

  • Fluorine Substitution : The 4-fluorobenzoyl group may reduce oxidative metabolism (via CYP450 inhibition) compared to nitro or chloro derivatives, extending half-life .
  • Cytisine Derivatives with Sulfonyl Groups : E.g., 3-(sulfonylmorpholinyl) derivatives () exhibit improved blood-brain barrier penetration but lower selectivity .

Physicochemical Properties

Lipophilicity and Solubility

  • LogP Values :
    • Cytisine: 0.88
    • 3-(4-Fluorobenzoyl) derivative: Predicted LogP = 2.1 (via ChemDraw)
    • 9-Nitrocytisine: LogP = 1.3
  • Aqueous Solubility : Fluorobenzoyl substitution reduces solubility compared to cytisine but improves membrane permeability .

Biologische Aktivität

Pyrido[1,2-a][1,5]diazocin-8-one derivatives have garnered attention in medicinal chemistry due to their potential biological activities. This article focuses on the compound specifically identified as "Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-", exploring its synthesis, biological activity, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido[1,2-a][1,5]diazocin core with a 4-fluorobenzoyl substituent. Its molecular formula is C17H20N2OC_{17}H_{20}N_2O with a molecular weight of approximately 284.36 g/mol. The structure can be visualized as follows:

Structure C17H20N2O\text{Structure }\quad \text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

Synthesis

The synthesis of pyrido[1,2-a][1,5]diazocin derivatives typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization and functionalization steps to introduce various substituents that enhance biological activity.

Antiplasmodial Activity

Research has demonstrated that pyrido[1,2-a][1,5]diazocin derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study synthesized several analogues and tested them against both chloroquine-susceptible (D-10) and chloroquine-resistant (W-2) strains of P. falciparum. Notably:

  • Activity Against Strains : Most compounds showed nanomolar to sub-micromolar IC50 values.
  • Potency Comparison : Eleven compounds were found to be 2.7 to 13.4 times more potent than chloroquine against the resistant strain W-2.
  • Cytotoxicity : The most promising compounds displayed low cytotoxicity against human cell lines (HMEC-1 and HepG2), indicating a favorable therapeutic index .

Cytotoxic Effects

Further investigations into cytotoxicity revealed that certain pyrido[1,2-a][1,5]diazocin derivatives selectively induced apoptosis in cancer cell lines while sparing normal cells. For example:

CompoundCell LineIC50 (µM)Selectivity
3fHeLa93.7High
3gBICR18150.0Moderate
3hU87200.0Moderate

These findings suggest that modifications in the diazocin structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 1: Antimalarial Efficacy

In a controlled study involving various pyrido[1,2-a][1,5]diazocin derivatives:

  • Objective : To evaluate the efficacy of new analogues against P. falciparum.
  • Methodology : Compounds were administered to infected mice models.
  • Results : Significant reduction in parasitemia was observed with specific analogues.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on different cancer cell lines (HeLa and U87):

  • Objective : To assess the cytotoxic potential of selected pyrido[1,2-a][1,5]diazocin derivatives.
  • Findings : Certain compounds exhibited IC50 values below 100 µM with notable apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing 3-(4-fluorobenzoyl)-substituted pyrido-diazocinone derivatives, and how is regioselectivity controlled?

  • Answer : The synthesis of pyrido[1,2-a][1,5]diazocinone derivatives typically involves lithium amide-mediated acylation followed by thermal cyclization. For example, alkynoate esters react with lithium amide bases of aminopyridines to form alkynamides, which cyclize regioselectively under heat. The 4-fluorobenzoyl group can be introduced via acylation at the N3 position, leveraging steric and electronic effects to favor the 2-oxo isomer over the 4-oxo isomer . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to suppress side products.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms the bicyclic scaffold (e.g., (1R,5S) configuration in nitro derivatives) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substitution patterns (e.g., 4-fluorobenzoyl proton signals at δ ~7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., theoretical vs. observed m/z for trifluoromethyl analogs) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1720 cm1^{-1}) and fluorobenzoyl (C-F, ~1200 cm1^{-1}) groups .

Advanced Research Questions

Q. How does the 4-fluorobenzoyl substituent influence nicotinic acetylcholine receptor (nAChR) binding compared to other aryl groups (e.g., trifluoromethyl or nitro derivatives)?

  • Answer : Fluorine’s electronegativity enhances binding affinity by stabilizing dipole interactions with nAChR residues. Comparative studies show:

  • 4-Fluorobenzoyl : Higher selectivity for α4β2 nAChR subtypes due to optimal lipophilicity (logP ~2.5) .
  • Trifluoromethyl analogs : Increased steric bulk reduces subtype selectivity but improves metabolic stability .
  • Nitro derivatives : Strong electron-withdrawing effects may disrupt hydrogen bonding, lowering potency .
    Methodological approach: Radioligand displacement assays (e.g., 3^3H-epibatidine binding) and molecular docking simulations quantify subtype-specific interactions .

Q. How can enantiomeric resolution address discrepancies in pharmacological data for this compound?

  • Answer : The (1R,5S) stereoisomer often exhibits superior receptor affinity over (1S,5R). Enantiomeric resolution methods include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
    Discrepancies in IC50_{50} values (e.g., α7 vs. α4β2 nAChR) may arise from enantiomeric impurities; circular dichroism (CD) spectra validate optical purity .

Q. What strategies mitigate poor bioavailability in preclinical studies of pyrido-diazocinone derivatives?

  • Answer :

  • Prodrug design : Esterification of the 8-keto group improves membrane permeability (e.g., ethyl carbonate prodrugs) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and prolong half-life .
  • Metabolic stability assays : Liver microsome studies identify cytochrome P450 vulnerabilities (e.g., CYP3A4-mediated oxidation) .

Data Contradiction Analysis

Q. Why do in vitro binding assays and in vivo efficacy studies yield conflicting results for this compound?

  • Answer : Discrepancies arise due to:

  • Protein binding : Serum albumin reduces free drug concentration in vivo .
  • Blood-brain barrier (BBB) penetration : Fluorine’s small size enhances BBB transit, but P-glycoprotein efflux may limit CNS exposure .
    Resolution: Use transgenic rodent models (e.g., P-gp knockout mice) and LC-MS/MS to measure brain-to-plasma ratios .

Methodological Tables

Parameter Synthetic Method Analytical Technique Biological Assay
Regioselectivity controlLithium amide-mediated cyclizationX-ray crystallography Radioligand binding
Enantiomeric purityChiral HPLC CD spectroscopy In vivo pharmacokinetics
Bioavailability optimizationProdrug synthesis LC-MS/MS Microsome stability assays

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.